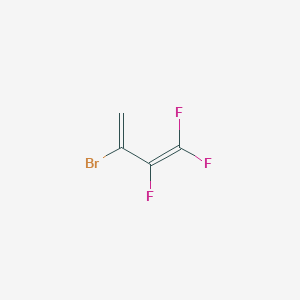

3-Bromo-1,1,2-trifluorobuta-1,3-diene

Description

BenchChem offers high-quality 3-Bromo-1,1,2-trifluorobuta-1,3-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1,2-trifluorobuta-1,3-diene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,2-trifluorobuta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3/c1-2(5)3(6)4(7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVSTEPMNJNMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=C(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287427 | |

| Record name | 3-Bromo-1,1,2-trifluoro-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234443-25-5 | |

| Record name | 3-Bromo-1,1,2-trifluoro-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234443-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,1,2-trifluoro-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Bromo 1,1,2 Trifluorobuta 1,3 Diene and Analogues

Methodologies for Constructing Halogenated Buta-1,3-diene Frameworks

The construction of the halogenated buta-1,3-diene core requires sophisticated synthetic approaches that can control the placement of multiple halogen substituents and fluorine atoms with high regioselectivity. Various methodologies have been developed, ranging from transition metal-catalyzed cross-coupling reactions to rearrangement and olefination strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, offers powerful tools for the formation of carbon-carbon bonds, enabling the assembly of complex diene systems from simpler precursors.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the synthesis of conjugated dienes. The Heck reaction, Suzuki-Miyaura coupling, and Negishi coupling each provide distinct advantages in terms of substrate scope and reaction conditions.

A notable example of a Heck-type reaction is the synthesis of 3-trifluoromethylated 1,3-butadienes. In a study by Li and coworkers, a Pd(0)-catalyzed fluorinated Heck reaction was developed using 2-bromo-3,3,3-trifluoropropene as a key building block. This reaction, when coupled with acrylamides, proceeds without the need for additives and under mild conditions to afford 3-trifluoromethylated 1,3-butadienes in good to excellent yields with high regioselectivity. rsc.orgresearchgate.net The reaction demonstrates good functional group tolerance, making it a valuable method for accessing these fluorinated dienes. rsc.orgresearchgate.net

Table 1: Palladium-Catalyzed Heck Reaction for the Synthesis of 3-Trifluoromethylated 1,3-Butadienes This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Entry | Acrylamide Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | N-phenylacrylamide | N-phenyl-2-(2,2,2-trifluoro-1-methyleneethyl)acrylamide | 85 |

| 2 | N-methyl-N-phenylacrylamide | N-methyl-N-phenyl-2-(2,2,2-trifluoro-1-methyleneethyl)acrylamide | 92 |

| 3 | N-(4-methoxyphenyl)acrylamide | N-(4-methoxyphenyl)-2-(2,2,2-trifluoro-1-methyleneethyl)acrylamide | 88 |

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is another powerful tool for constructing C-C bonds. While a direct synthesis of 3-Bromo-1,1,2-trifluorobuta-1,3-diene via this method is not extensively documented, the general strategy is applicable. For instance, a vinylboronic ester bearing the trifluoroethenyl group could be coupled with a brominated vinyl halide. The success of such a reaction would depend on the stability and reactivity of the organoboron species and the choice of palladium catalyst and ligands to ensure efficient and stereoselective coupling.

Similarly, the Negishi coupling, which utilizes organozinc reagents, offers a mild and highly functional group tolerant approach to C-C bond formation. wikipedia.orgorganic-chemistry.org The synthesis of a halogenated diene via this method could involve the coupling of a brominated vinyl halide with a trifluorovinylzinc reagent. The preparation and handling of the organozinc reagent would be a critical aspect of this synthetic route. youtube.com

Copper-catalyzed reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods. A significant advancement in the synthesis of fluorinated diene analogues is the copper(I)-catalyzed boryl substitution of 1-trifluoromethyl allenes. This methodology provides access to 3-boryl-1,1-gem-difluorodienes, which are versatile intermediates for further functionalization. researchgate.net

The reaction proceeds via a γ-selective borylcupration of the trifluoromethyl-substituted allene, followed by a copper(I)-β-fluoro elimination. This process yields the borylated difluorodiene with excellent selectivity and in high yields, up to 91%. researchgate.net These borylated products can then undergo subsequent transformations, such as Suzuki-Miyaura cross-coupling with aryl bromides, to introduce further diversity into the diene framework. researchgate.net

Table 2: Copper(I)-Catalyzed Boryl Substitution of 1-Trifluoromethyl Allenes This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Entry | Allene Substrate | Borylating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Trifluoromethyl-1,2-butadiene | Bis(pinacolato)diboron | 3-Boryl-1,1-difluoro-2-methyl-1,3-butadiene | 91 |

| 2 | 1-Trifluoromethyl-3-phenyl-1,2-propadiene | Bis(pinacolato)diboron | 3-Boryl-1,1-difluoro-4-phenyl-1,3-butadiene | 85 |

The proposed catalytic cycle involves the formation of a boryl copper(I) intermediate, which then undergoes insertion into the allene. Subsequent β-fluoro elimination from the resulting σ-allyl copper intermediate affords the desired product. researchgate.net

Halonium-Promoted Rearrangements and Migrations (e.g., 1,2-Sulfur Migration from Propargylic Thioethers)

Rearrangement reactions promoted by halonium ions offer a unique approach to the synthesis of highly substituted halogenated dienes. One such strategy involves the 1,2-sulfur migration from propargylic thioethers. researchgate.netrsc.org In this method, the activation of a propargylic thioether with a halogen source such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) initiates a cascade that results in the formation of a conjugated 1-bromo or 1-iodo-1,3-diene bearing a sulfide (B99878) substituent. researchgate.netnih.gov

This reaction generally proceeds with a high degree of regio- and diastereoselectivity, providing access to complex diene structures that would be challenging to synthesize through other methods. researchgate.netrsc.orgnih.gov The resulting halogenated dienes can be further elaborated, for example, through oxidation of the sulfide to a sulfone, which can then participate in Diels-Alder reactions. researchgate.net

Olefination Reactions for Diene Formation

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental for the formation of carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org While their direct application to the synthesis of 3-Bromo-1,1,2-trifluorobuta-1,3-diene is not widely reported, these methods are crucial for the synthesis of fluorinated alkenes in general and could be adapted for diene synthesis. researchgate.netrsc.org

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.orgwikipedia.org For the synthesis of a halogenated diene, a potential disconnection would involve the reaction of a fluorinated phosphonium ylide with a bromo-substituted α,β-unsaturated aldehyde. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide (stabilized or non-stabilized). organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) carbanions, is known for its high E-selectivity in the formation of alkenes. organic-chemistry.orgmdpi.com This method is a valuable tool in the synthesis of fluoro-containing compounds. researchgate.netrsc.org A plausible route to a fluorinated diene using the HWE reaction could involve the reaction of a fluorinated phosphonate with a suitable aldehyde or ketone precursor. The choice of base and reaction conditions is critical for achieving high yields and stereoselectivity. mdpi.com

Stereoselective Control in the Synthesis of 3-Bromo-1,1,2-trifluorobuta-1,3-diene and Related Structures

Achieving stereoselective control in the synthesis of highly substituted dienes is a significant challenge. The geometric configuration of the double bonds in the diene framework can have a profound impact on its reactivity and properties.

In the context of palladium-catalyzed Heck reactions for the synthesis of 3-trifluoromethylated 1,3-butadienes, high regioselectivity and specific s-trans/s-cis ratios have been observed. rsc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome of the reaction.

For copper-catalyzed transformations, such as the boryl substitution of trifluoromethyl allenes, the reaction proceeds with excellent selectivity, leading to a specific geometric isomer of the borylated diene. researchgate.net This stereocontrol is crucial for subsequent cross-coupling reactions, where the stereochemistry of the starting material is often retained in the product.

Halonium-promoted rearrangements, like the 1,2-sulfur migration from propargylic thioethers, have been shown to proceed with high control over both regio- and diastereoselectivity. researchgate.netnih.gov This allows for the predictable synthesis of specific stereoisomers of highly substituted halogenated dienes.

Olefination reactions, particularly the Horner-Wadsworth-Emmons reaction, are well-known for their ability to deliver alkenes with high E-selectivity. organic-chemistry.org Modified versions of the HWE reaction, such as the Still-Gennari olefination, can provide access to Z-alkenes with high selectivity. mdpi.com The application of these stereoselective olefination methods is a key strategy for controlling the geometry of the double bonds in the synthesis of complex dienes.

Novel Precursor Derivations for Halogenated Diene Synthesis

The synthesis of highly functionalized halogenated dienes, such as 3-bromo-1,1,2-trifluorobuta-1,3-diene, is a field of growing interest due to their potential as versatile building blocks in organic synthesis. The strategic introduction of fluorine and bromine atoms into a butadiene backbone can significantly influence the reactivity and properties of the resulting molecule. Modern synthetic approaches have increasingly focused on the development of novel precursor derivations to access these complex structures with greater efficiency and selectivity.

One innovative approach involves the use of polyhalogenated nitro-butadienes as versatile starting materials. For instance, 1,1,2,4,4-pentachloro-3-nitro-1,3-butadiene has been identified as a suitable precursor for a variety of synthetically valuable compounds. researchgate.net The reactivity of this precursor allows for stepwise nucleophilic vinylic substitution, offering a pathway to introduce different functionalities, which could be adapted for the synthesis of bromo- and fluoro-containing dienes.

Another strategy revolves around the modification of more readily available diene precursors. For example, 2-bromomethyl-1,3-butadiene can be synthesized from isoprene (B109036) through a two-step process involving bromination to form 1,4-dibromo-2-methyl-2-butene, followed by elimination. mdpi.com This functionalized diene can then serve as a platform for further chemical transformations to introduce fluorine atoms and achieve the desired substitution pattern. The synthesis of various functionalized 1,3-butadienes often utilizes precursors like 2-bromomethyl-1,3-butadiene, highlighting its importance as a versatile intermediate. mdpi.com

The derivatization of butene structures also presents a viable route. For instance, 1,4-dibromo-2-butene (B147587) is a commercially available starting material that can undergo cuprate (B13416276) addition to yield 3-alkyl-4-bromo-1-butene, a product of SN2′ substitution. nih.gov Subsequent dehydrohalogenation can then lead to the formation of 2-substituted 1,3-butadienes. nih.gov This methodology could potentially be adapted by using fluorinated organocuprates or by subsequent fluorination steps to generate precursors for 3-bromo-1,1,2-trifluorobuta-1,3-diene.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of fluorinated dienes. researchgate.netnih.gov For instance, the coupling of α-substituted acrylamides with 2-bromo-3,3,3-trifluoropropene (BTP) can stereoselectively produce trifluoromethylated 1,3-butadienes. nih.gov This highlights the potential of using fluorinated building blocks in catalytic systems to construct complex diene structures. The development of novel catalyst systems is crucial for optimizing the yields and purity of such reactions. researchgate.net

The following table summarizes various precursor strategies that can be conceptually applied or have been used for the synthesis of halogenated dienes, providing a foundation for developing synthetic routes to 3-bromo-1,1,2-trifluorobuta-1,3-diene and its analogues.

| Precursor Type | General Structure | Target Diene Application | Key Transformation(s) |

| Polyhalogenated Nitro-butadiene | CCl2=C(NO2)CCl=CCl2 | Versatile Halogenated Dienes | Stepwise Nucleophilic Vinylic Substitution |

| Functionalized Butadiene | CH2=C(CH2Br)CH=CH2 | Substituted 1,3-Dienes | Further Halogenation/Fluorination |

| Dihalogenated Butene | BrCH2CH=CHCH2Br | 2-Substituted 1,3-Dienes | Cuprate Addition followed by Dehydrohalogenation |

| Fluorinated Propene | CF3C(Br)=CH2 | Trifluoromethylated 1,3-Dienes | Palladium-Catalyzed Cross-Coupling |

Research into these and other novel precursor derivations continues to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and functionally diverse halogenated dienes for a wide range of applications.

Mechanistic Investigations of Reactions Involving 3 Bromo 1,1,2 Trifluorobuta 1,3 Diene

Electrophilic Addition Pathways on Conjugated Dienes with Halogenation

Electrophilic addition to conjugated dienes like 3-bromo-1,1,2-trifluorobuta-1,3-diene is more complex than addition to simple alkenes. The reaction can proceed through different pathways, leading to a mixture of products. The distribution of these products is governed by factors such as regioselectivity, reaction conditions, and the stability of intermediates. libretexts.org

When a conjugated diene reacts with an electrophile like HBr, the initial step is the protonation of one of the double bonds to form the most stable possible carbocation. libretexts.org For a conjugated diene, this intermediate is a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbon atoms. libretexts.orgpressbooks.pub The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these electron-deficient carbons.

1,2-Addition: The nucleophile attacks the carbon adjacent to the site of the initial electrophilic attack.

1,4-Addition: The nucleophile attacks the carbon at the end of the original conjugated system. libretexts.org

In the case of 3-bromo-1,1,2-trifluorobuta-1,3-diene, the initial protonation must consider the strong electron-withdrawing effects of the three fluorine atoms on the C1=C2 double bond and the bromine on the C3=C4 double bond. Protonation will preferentially occur on the C3=C4 double bond to avoid placing a positive charge near the highly electronegative CF₂(F) group. Specifically, protonation of C4 would yield a more stable, resonance-delocalized tertiary allylic carbocation. The subsequent nucleophilic attack can then result in both 1,2- and 1,4-adducts. chemistrysteps.com A mixture of products is almost always produced in such reactions. libretexts.org

The ratio of 1,2- to 1,4-addition products is often highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. youtube.comlibretexts.org

Kinetic Control: At low temperatures, the reaction is effectively irreversible. libretexts.org The major product is the one that forms the fastest, which is known as the kinetic product. This product corresponds to the reaction pathway with the lower activation energy. youtube.com For many conjugated dienes, the 1,2-addition product is the kinetic product because the nucleophile attacks the carbon atom that bears a larger share of the positive charge in the allylic carbocation intermediate. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. libretexts.org This allows an equilibrium to be established between the reactants, the intermediate, and the products. Under these conditions, the major product will be the most thermodynamically stable one, regardless of how fast it is formed. youtube.com The thermodynamic product is often the 1,4-adduct because it typically results in a more substituted, and therefore more stable, internal double bond. openochem.org

For fluoro-bromo dienes, the stability of the final alkene product would be influenced by the halogen substituents. The more substituted internal alkene resulting from 1,4-addition is generally expected to be the more stable thermodynamic product. chemistrysteps.comopenochem.org Thus, running the reaction at elevated temperatures would favor the 1,4-adduct, while colder conditions would favor the 1,2-adduct. libretexts.org

The formation of both 1,2- and 1,4-addition products is a direct consequence of the resonance-stabilized allylic carbocation intermediate. pressbooks.publibretexts.org When an electrophile adds to a conjugated diene, it forms a carbocation where the positive charge is shared across carbons 1 and 3 of the allylic system (using the butadiene numbering convention for the allylic system). libretexts.orglibretexts.org

For 3-bromo-1,1,2-trifluorobuta-1,3-diene, protonation at C4 generates an allylic cation with the positive charge delocalized between the tertiary C3 and the primary C1. The resonance structures represent a single hybrid carbocation where both C1 and C3 have a partial positive charge. libretexts.org The nucleophile can then attack either position. libretexts.org The electron-withdrawing fluorine atoms would destabilize any positive charge on C1 and C2, making protonation of the C1=C2 double bond highly unfavorable. The stability of the carbocation intermediate is the key factor determining the reaction pathway. openochem.orglibretexts.org

Radical Reaction Mechanisms with 3-Bromo-1,1,2-trifluorobuta-1,3-diene (e.g., Hydroxyl Radical Addition and H-Atom Abstraction)

In atmospheric or combustion chemistry, halogenated dienes can react with radical species like the hydroxyl radical (•OH). These reactions can proceed through two primary mechanistic pathways: radical addition to the π-system or direct hydrogen atom abstraction. nih.govmdpi.com

The reaction of •OH with unsaturated compounds typically involves the electrophilic addition of the radical to one of the double bonds. nih.gov For 3-bromo-1,1,2-trifluorobuta-1,3-diene, the •OH radical would preferentially add to the less sterically hindered and more electron-rich positions of the diene system. The C1=C2 double bond is significantly electron-deficient due to the fluorine atoms, making the C3=C4 bond the more likely site for radical attack.

Alternatively, the •OH radical can abstract a hydrogen atom to form water. researchgate.net In 3-bromo-1,1,2-trifluorobuta-1,3-diene, there are two vinylic hydrogens at the C4 position. Abstraction of one of these hydrogens would lead to the formation of a vinylic radical. Theoretical studies on similar molecules, such as 1-bromo-3,3,3-trifluoropropene, show that both OH addition and H-atom abstraction channels are significant reaction pathways. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder) of 3-Bromo-1,1,2-trifluorobuta-1,3-diene

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comwikipedia.org For a diene to participate, it must be able to adopt an s-cis conformation, where both double bonds are on the same side of the connecting single bond. libretexts.org

The reactivity of 3-bromo-1,1,2-trifluorobuta-1,3-diene in Diels-Alder reactions is heavily influenced by its electronic properties. A typical Diels-Alder reaction proceeds fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.orgyoutube.com The three fluorine atoms and the bromine atom in 3-bromo-1,1,2-trifluorobuta-1,3-diene are all electron-withdrawing. This makes the diene electron-poor, which would slow down or prevent reactions with typical electron-poor dienophiles like maleic anhydride.

However, this electron-deficient nature makes it a suitable candidate for an "inverse-electron-demand" Diels-Alder reaction, where the diene reacts with an electron-rich dienophile (e.g., an enol ether). Studies on other 2-bromo-1,3-butadienes have shown they are effective substrates in Diels-Alder reactions, suggesting that 3-bromo-1,1,2-trifluorobuta-1,3-diene could also participate in such cycloadditions, likely under Lewis acid catalysis to enhance reactivity. researchgate.net

Elucidation of Reaction Rate Constants and Activation Energies

The rates of chemical reactions are quantified by rate constants (k), and the energy required to initiate them is described by the activation energy (Ea). While specific experimental data for 3-bromo-1,1,2-trifluorobuta-1,3-diene is scarce, theoretical studies on analogous compounds provide valuable insight.

For instance, computational studies on the reaction of the structurally similar 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals have determined the activation energies (energy barriers) and reaction enthalpies for different pathways. nih.govmdpi.com These calculations show that OH addition to the carbon-carbon double bond and H-atom abstraction are the primary reaction channels. mdpi.com The OH addition pathway has a very low activation barrier, indicating a fast reaction, while direct Br-atom abstraction has a significantly higher barrier and is therefore a much slower, negligible process. nih.govmdpi.com

Below are tables with theoretical data for the reaction of a similar compound, trans-CF₃CH=CHBr, with the •OH radical, which can serve as a model for the reactivity of the C3=C4 bond in 3-bromo-1,1,2-trifluorobuta-1,3-diene.

Table 1: Calculated Energy Barriers for the Reaction of trans-CF₃CH=CHBr + •OH Data serves as an analogue for potential reaction pathways.

| Reaction Pathway | Transition State | Energy Barrier (kcal/mol) |

| OH addition to C2 | TS1 | 1.5 |

| OH addition to C3 | TS2 | 11.1 |

| H-atom abstraction from C2 | TS3 | 11.4 |

| H-atom abstraction from C3 | TS4 | 11.1 |

| Br-atom abstraction from C3 | TS5 | 42.3 |

Table 2: Calculated Rate Constants for Major Channels of trans-CF₃CH=CHBr + •OH at 298 K Data serves as an analogue for potential reaction rates.

| Reaction Channel | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| OH addition to C2 | 3.10 x 10⁻¹² |

| H-atom abstraction from C3 | 1.05 x 10⁻¹⁵ |

These theoretical values highlight that radical addition to the double bond is expected to be a much faster process than hydrogen abstraction for these types of halogenated compounds. nih.gov

Polymerization Behavior and Polymer Architectures Derived from 3 Bromo 1,1,2 Trifluorobuta 1,3 Diene

Modes of Polymerization: 1,2- and 1,4-Addition Polymerization

For a generic conjugated diene, polymerization can proceed through two primary modes: 1,2-addition and 1,4-addition. libretexts.org These pathways lead to different repeating units within the polymer chain.

1,2-Addition: In this mode, one of the two double bonds of the diene monomer acts as a simple vinyl group. The polymer chain extends by adding to carbons 1 and 2, leaving a pendant vinyl group on the resulting polymer backbone. libretexts.org

1,4-Addition: This mode involves both double bonds of the conjugated system. The polymer chain adds to carbons 1 and 4 of the diene, which results in the formation of a new double bond between carbons 2 and 3 of the original monomer unit. libretexts.org This can lead to cis or trans stereoisomers in the polymer backbone. libretexts.org

The ratio of 1,2- to 1,4-addition is highly dependent on the monomer's structure, the polymerization method (anionic, cationic, radical, coordination), the catalyst or initiator used, and reaction conditions such as temperature and solvent. sci-hub.sewordpress.com

No specific research is available that details the 1,2- versus 1,4-addition polymerization behavior of 3-Bromo-1,1,2-trifluorobuta-1,3-diene. The distribution of these modes would be uniquely influenced by the trifluorovinyl group and the bromine substituent, which would affect the stability of the propagating intermediates (radical, anion, or cation).

Catalytic Systems for Controlled Polymerization of Fluoro-Bromo Dienes

Anionic Polymerization Methodologies

Anionic polymerization is a powerful technique for achieving controlled ("living") polymerization of dienes, yielding polymers with predictable molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net It is initiated by strong nucleophiles like organolithium compounds. The choice of solvent is critical; polar solvents like tetrahydrofuran (B95107) (THF) typically favor 1,2-addition, while nonpolar hydrocarbon solvents like cyclohexane (B81311) favor 1,4-addition. sci-hub.se

There are no published studies on the anionic polymerization of 3-Bromo-1,1,2-trifluorobuta-1,3-diene. The strong electron-withdrawing nature of the fluorine atoms could potentially stabilize a propagating carbanion, making the monomer susceptible to anionic polymerization. However, the C-Br bond could be susceptible to side reactions with the anionic initiator or propagating chain end.

Transition Metal-Based Catalysis in Stereospecific Polymerization

Transition metal catalysts, such as Ziegler-Natta systems (e.g., based on titanium, neodymium) and single-site catalysts (e.g., based on nickel, cobalt, iridium), are essential for controlling the stereochemistry of diene polymerization, allowing for the synthesis of highly specific microstructures (e.g., >98% cis-1,4 or trans-1,4). mit.edunih.govmdpi.com The catalyst's ligand environment and the metal center itself dictate the monomer's coordination and insertion, thereby controlling the polymer's stereoregularity. mdpi.com

No information exists on the use of transition metal catalysts for the stereospecific polymerization of 3-Bromo-1,1,2-trifluorobuta-1,3-diene. The coordination of the halogenated monomer to a transition metal center would be a key step, and the presence of fluorine and bromine atoms could significantly alter the electronic properties and steric hindrance around the metal, impacting catalytic activity and selectivity in an unpredictable manner. researchgate.net

Impact of Halogenation on Monomer Reactivity and Polymerization Kinetics

Halogenation profoundly affects a monomer's electronic properties and, consequently, its reactivity in polymerization.

Electronic Effects: Fluorine is highly electronegative, making the double bonds of the diene electron-deficient. This would likely decrease the monomer's reactivity in cationic polymerization but could enhance its reactivity towards nucleophilic attack in anionic polymerization or with certain transition metal systems.

Steric Effects: The presence of three fluorine atoms and a larger bromine atom would create significant steric hindrance, potentially slowing the rate of polymerization and influencing the regioselectivity of monomer insertion. For instance, bulky substituents on dienes are known to affect polymerization behavior. researchgate.net

No experimental data on the polymerization kinetics or monomer reactivity ratios for 3-Bromo-1,1,2-trifluorobuta-1,3-diene are available.

Development of Novel Polymer Architectures from 3-Bromo-1,1,2-trifluorobuta-1,3-diene Monomers

The presence of a bromine atom in the polymer would make it a functionalized material. In polymer chemistry, such functionalities are often used for post-polymerization modification. For example, the C-Br bond could potentially be used as an initiation site for other types of polymerization to create graft copolymers, or it could be replaced with other functional groups to tailor the polymer's properties (e.g., polarity, cross-linking ability). acs.orgnih.gov This could theoretically allow for the creation of complex architectures like star or comb polymers. acs.org

However, as the base polymer has not been synthesized, no novel polymer architectures derived from 3-Bromo-1,1,2-trifluorobuta-1,3-diene have been reported. The development of such architectures is contingent on first establishing a controlled polymerization method for the monomer itself.

Table of Compounds Mentioned

Computational and Theoretical Chemistry Studies of 3 Bromo 1,1,2 Trifluorobuta 1,3 Diene

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure of 3-bromo-1,1,2-trifluorobuta-1,3-diene is significantly influenced by the presence of both fluorine and bromine substituents on the conjugated diene framework. Quantum chemical calculations can provide a detailed picture of the electron distribution and bonding within the molecule.

The trifluoroethylene (B1203016) moiety creates a strong dipole moment due to the high electronegativity of the fluorine atoms, which withdraw electron density from the C1=C2 double bond. This inductive effect stabilizes the molecular orbitals. nih.gov The bromine atom at the C3 position also exhibits an electron-withdrawing inductive effect, though to a lesser extent than fluorine. However, both halogens also possess lone pairs of electrons that can participate in resonance, or mesomeric effects, which can donate electron density back to the π-system. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects and provide insights into the hybridization of the atoms and the nature of the chemical bonds. The C-F and C-Br bonds will exhibit significant ionic character. The C=C double bonds will have lengths indicative of the push-pull electronic effects of the substituents. For instance, the C1=C2 bond is expected to be slightly longer than a typical C=C bond due to the electron-withdrawing nature of the fluorine atoms, while the C3=C4 bond length will be influenced by the bromine substituent.

Illustrative Geometrical Parameters of 3-Bromo-1,1,2-trifluorobuta-1,3-diene

| Parameter | Value (Illustrative) |

| C1=C2 Bond Length | 1.35 Å |

| C2-C3 Bond Length | 1.46 Å |

| C3=C4 Bond Length | 1.34 Å |

| C-F Bond Lengths | ~1.33 Å |

| C-Br Bond Length | ~1.89 Å |

| C1-C2-C3 Bond Angle | 123° |

| C2-C3-C4 Bond Angle | 125° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures derived from computational chemistry studies. Actual values would require specific calculations for this molecule.

Conformational Landscape and Rotational Isomerism of 3-Bromo-1,1,2-trifluorobuta-1,3-diene

The conformational landscape of 1,3-dienes is primarily defined by the rotation around the central C2-C3 single bond. For 3-bromo-1,1,2-trifluorobuta-1,3-diene, the two most significant conformers are the s-trans (dihedral angle of 180°) and the s-cis (dihedral angle of 0°). Due to steric hindrance, the s-cis conformation is generally higher in energy. stackexchange.com In substituted butadienes, a second, non-planar conformer, often referred to as gauche, can also be a local minimum on the potential energy surface. stackexchange.com

Theoretical studies on substituted 1,3-butadienes have shown that the barrier to internal rotation around the C2-C3 bond is a measure of the extent of π-conjugation. ugm.ac.idresearchgate.net Substituents can significantly affect this rotational barrier. The electron-withdrawing fluorine and bromine atoms in 3-bromo-1,1,2-trifluorobuta-1,3-diene are expected to influence the degree of double bond character in the C2-C3 bond, thereby altering the rotational barrier height compared to unsubstituted butadiene. ugm.ac.id

Computational methods can map the potential energy surface for this rotation, identifying the stable conformers and the transition states that separate them. The relative energies of the conformers and the height of the rotational barriers can be calculated to predict the conformational preferences of the molecule at different temperatures.

Illustrative Rotational Barrier Energies for 3-Bromo-1,1,2-trifluorobuta-1,3-diene

| Conformer/Transition State | Relative Energy (kcal/mol) (Illustrative) |

| s-trans | 0.0 |

| gauche | 3.5 |

| Rotational Transition State | 7.0 |

Note: The data in this table is illustrative and represents plausible values based on computational studies of similar halogenated butadienes. Actual values would require specific calculations for this molecule.

Theoretical Elucidation of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For 3-bromo-1,1,2-trifluorobuta-1,3-diene, theoretical studies can explore various reaction pathways, such as electrophilic additions or cycloadditions.

Calculation of Transition States and Intermediates

By mapping the potential energy surface, computational methods can identify and characterize the structures of transition states and any intermediates that may form during a reaction. For example, in an electrophilic addition reaction, such as the addition of HBr, the mechanism would proceed through a carbocation intermediate. libretexts.orglibretexts.org Due to the substitution pattern of 3-bromo-1,1,2-trifluorobuta-1,3-diene, the initial protonation could lead to several possible resonance-stabilized allylic carbocations. The stability of these intermediates would be influenced by the electronic effects of the fluorine and bromine substituents.

Computational calculations can determine the geometries and energies of these intermediates and the transition states leading to their formation and subsequent reaction. libretexts.org This information is crucial for understanding the regioselectivity and stereoselectivity of the reaction.

Reaction Energetics and Rate Constant Predictions

Using transition state theory, it is possible to predict theoretical rate constants for elementary reaction steps. These calculations can help to distinguish between competing reaction pathways and to understand how factors like temperature and solvent might influence the outcome of the reaction. For instance, in electrophilic additions to conjugated dienes, the concept of kinetic versus thermodynamic control is important, and computational studies can predict which product is favored under different conditions. libretexts.orgyoutube.com

Influence of Fluorine and Bromine Substituents on Molecular Orbitals and Reactivity

The fluorine and bromine substituents have a profound impact on the molecular orbitals and, consequently, the reactivity of 3-bromo-1,1,2-trifluorobuta-1,3-diene. The high electronegativity of fluorine leads to a significant stabilization (lowering in energy) of the molecular orbitals. nih.gov This can make the molecule less susceptible to electrophilic attack compared to unsubstituted butadiene.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding reactivity. The energies and shapes of these frontier orbitals dictate how the molecule will interact with other reagents. The electron-withdrawing nature of the halogens will lower the energy of both the HOMO and LUMO. The distribution of these orbitals across the molecule will determine the most likely sites for nucleophilic and electrophilic attack. For instance, the locations of the largest lobes of the LUMO will indicate the positions most susceptible to attack by a nucleophile.

Advanced Computational Methodologies for Organofluorine Compounds (e.g., DFT, CCSD)

The accurate theoretical description of organofluorine compounds like 3-bromo-1,1,2-trifluorobuta-1,3-diene requires robust computational methodologies.

Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. Various functionals are available within DFT, and their performance can vary for halogenated compounds. For example, hybrid functionals like B3LYP or M06-2X are often employed. nih.gov It is crucial to select a functional that can adequately describe the electronic effects of fluorine and bromine, including both inductive and resonance effects, as well as potential non-covalent interactions.

Coupled Cluster (CC) theory , particularly the CCSD(T) method, is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. google.com While computationally more demanding than DFT, CCSD(T) is often used to provide benchmark results against which DFT methods can be compared. nih.gov For challenging systems like those containing multiple halogens, CCSD(T) calculations can provide very reliable energetic and structural data.

The choice of basis set is also critical in these calculations. For molecules containing heavier elements like bromine, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.

Strategic Applications of 3 Bromo 1,1,2 Trifluorobuta 1,3 Diene in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

No specific examples or research findings detailing the use of 3-Bromo-1,1,2-trifluorobuta-1,3-diene as a building block in the synthesis of complex molecules were found in the reviewed literature. While conjugated dienes are widely used in cycloaddition reactions like the Diels-Alder reaction to form six-membered rings, the reactivity and stereoselectivity of this specific trifluorinated and brominated diene have not been documented. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Role in the Development of Specialty Materials (e.g., AIEgens, Elastomers)

There is no specific information available on the application of 3-Bromo-1,1,2-trifluorobuta-1,3-diene in the development of specialty materials.

AIEgens (Aggregation-Induced Emission Luminogens): The 1,3-diene structural motif is known to be a component of some molecules exhibiting aggregation-induced emission (AIE). researchgate.net These materials have applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com However, there are no reports of incorporating 3-Bromo-1,1,2-trifluorobuta-1,3-diene into AIEgen structures.

Elastomers: 1,3-butadiene (B125203) and its derivatives are primary monomers for producing synthetic rubbers and elastomers through polymerization. mdpi.comnih.gov The introduction of fluorine can impart desirable properties such as chemical resistance and thermal stability. While the polymerization of functionalized dienes is an active area of research, no studies on the polymerization of 3-Bromo-1,1,2-trifluorobuta-1,3-diene were identified. researchgate.netresearchgate.net

Design and Synthesis of Advanced Functional Molecules

No research could be found that describes the use of 3-Bromo-1,1,2-trifluorobuta-1,3-diene in the design and synthesis of advanced functional molecules or materials, such as covalent organic frameworks (COFs) or other complex macromolecular structures.

Conclusions and Future Research Trajectories

Summary of Current Understanding of 3-Bromo-1,1,2-trifluorobuta-1,3-diene Chemistry

The introduction of fluorine atoms into a butadiene framework is known to significantly alter its electronic properties and reactivity. The high electronegativity of fluorine can influence the electron density of the diene system, affecting its behavior in cycloaddition reactions and polymerizations. Similarly, the presence of a bromine atom provides a handle for further chemical transformations, such as cross-coupling reactions.

General Synthetic Strategies for Fluorinated Dienes:

While a specific synthesis for 3-Bromo-1,1,2-trifluorobuta-1,3-diene is not documented, several modern synthetic methodologies for fluorinated dienes could hypothetically be adapted for its preparation. These methods often involve the coupling of pre-fluorinated building blocks or the direct fluorination of unsaturated precursors. rsc.org Some of these strategies are summarized in the table below.

| Synthetic Method | Description | Potential Applicability |

| Cross-Coupling Reactions | Palladium-catalyzed cross-coupling of vinyl halides with organometallic reagents is a powerful tool for C-C bond formation. A plausible route could involve the coupling of a trifluorovinyl species with a brominated vinyl partner. nih.gov | High |

| Hydrofluorination of Enynes | The addition of hydrogen fluoride (B91410) or its equivalents across an enyne system can generate fluorinated dienes. rsc.org This method offers a direct approach to installing fluorine atoms. | Moderate |

| Olefin Metathesis | Cross-metathesis between a fluorinated olefin and another diene could potentially construct the target molecule. researchgate.net | Moderate |

| Elimination Reactions | Dehydrohalogenation or dehalogenation of a suitable polyhalogenated butane (B89635) precursor could yield the desired diene structure. | High |

The reactivity of 3-Bromo-1,1,2-trifluorobuta-1,3-diene is expected to be dictated by its conjugated diene system and the presence of both fluorine and bromine substituents. The diene moiety would likely participate in Diels-Alder reactions, although the fluorine atoms might decrease its reactivity compared to non-fluorinated analogs. The carbon-bromine bond would be susceptible to cleavage, allowing for the introduction of other functional groups via reactions like Suzuki or Stille couplings.

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap concerning 3-Bromo-1,1,2-trifluorobuta-1,3-diene is the lack of any reported synthesis and characterization. This fundamental gap prevents any further investigation into its physical, chemical, and material properties.

Key Unanswered Questions:

Existence and Stability: Has 3-Bromo-1,1,2-trifluorobuta-1,3-diene been synthesized, and if so, what is its stability under various conditions?

Spectroscopic Data: What are the characteristic NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry data for this compound? nih.govnih.gov

Reactivity Profile: How does it behave in fundamental organic reactions such as cycloadditions, electrophilic additions, and metal-catalyzed cross-coupling reactions?

Polymerization Potential: Can this compound be polymerized, and what are the properties of the resulting polymer?

These unanswered questions represent significant untapped research avenues. The development of a reliable synthetic route to 3-Bromo-1,1,2-trifluorobuta-1,3-diene would open the door to a systematic investigation of its fundamental chemistry and potential applications.

Prospective Methodological Advancements for Fluorinated Butadienes

Recent years have witnessed significant progress in the development of new methods for the synthesis of fluorinated organic molecules, including dienes. rsc.org These advancements could be leveraged to access previously inaccessible structures like 3-Bromo-1,1,2-trifluorobuta-1,3-diene.

Emerging Synthetic Techniques:

Late-Stage Fluorination: The development of reagents and catalysts for the selective introduction of fluorine at a late stage of a synthesis could provide a more efficient route to complex fluorinated dienes.

Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis and could offer novel pathways for the construction of fluorinated systems under mild conditions.

Flow Chemistry: The use of continuous flow reactors can enable the safe handling of hazardous reagents and intermediates, potentially facilitating challenging fluorination and bromination reactions.

Computational Chemistry: Quantum-chemical calculations can be employed to predict the feasibility of synthetic routes, understand reaction mechanisms, and predict the properties of target molecules, thereby guiding experimental efforts. researchgate.netmdpi.com

The application of these modern synthetic methodologies could overcome the potential challenges associated with the synthesis of 3-Bromo-1,1,2-trifluorobuta-1,3-diene, such as regioselectivity and stereoselectivity control.

Potential for New Applications in Emerging Technologies

Although speculative at this stage, the unique combination of a conjugated diene backbone with trifluoro and bromo substituents suggests that 3-Bromo-1,1,2-trifluorobuta-1,3-diene could be a valuable monomer for the creation of advanced materials.

Hypothesized Applications:

Fluorinated Polymers: Polymerization of this monomer could lead to the formation of fluorinated elastomers or plastics with desirable properties such as high thermal stability, chemical inertness, low flammability, and oil resistance. mdpi.comgoogle.com Such materials are in high demand in the aerospace, automotive, and chemical industries.

Flame Retardants: The presence of both bromine and fluorine could impart excellent flame-retardant properties to polymers incorporating this monomer.

Functional Coatings: Polymers derived from this compound could be used to create hydrophobic and oleophobic coatings with applications in self-cleaning surfaces and protective layers.

Dielectric Materials: The high electronegativity of fluorine often leads to materials with low dielectric constants, which are important in the electronics industry for insulation and in the manufacturing of microchips.

The successful synthesis and characterization of 3-Bromo-1,1,2-trifluorobuta-1,3-diene would be the first step toward exploring these potential applications. The ability to further functionalize the polymer through the bromine atom could also lead to the development of "smart" materials with tunable properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.